molecular formula C5H5ClN2O2S B6609865 2-chloromethanesulfonylpyrimidine CAS No. 2248508-89-4

2-chloromethanesulfonylpyrimidine

Cat. No.: B6609865
CAS No.: 2248508-89-4
M. Wt: 192.62 g/mol
InChI Key: NNFZBCSPDUSCDI-UHFFFAOYSA-N
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Description

2-chloromethanesulfonylpyrimidine is an organic compound with the molecular formula C5H5ClN2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

The synthesis of 2-chloromethanesulfonylpyrimidine typically involves the reaction of pyrimidine with chloromethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-chloromethanesulfonylpyrimidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include organosilanes, palladium catalysts, and bases like triethylamine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloromethanesulfonylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloromethanesulfonylpyrimidine involves its ability to act as an electrophile in chemical reactions. The chlorine atom attached to the sulfonyl group makes the compound highly reactive towards nucleophiles. This reactivity is utilized in various coupling and substitution reactions, where the compound forms new bonds with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.

Comparison with Similar Compounds

2-chloromethanesulfonylpyrimidine can be compared with other similar compounds such as:

    2-chloropyrimidine: Similar in structure but lacks the sulfonyl group, making it less reactive in certain types of reactions.

    2-chloromethanesulfonylbenzene: Contains a benzene ring instead of a pyrimidine ring, which affects its reactivity and applications.

    2-chloromethanesulfonylpyridine: Contains a pyridine ring, which has different electronic properties compared to pyrimidine.

The uniqueness of this compound lies in its combination of the pyrimidine ring and the chloromethanesulfonyl group, which imparts specific reactivity and makes it valuable in various synthetic applications.

Properties

IUPAC Name

2-(chloromethylsulfonyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c6-4-11(9,10)5-7-2-1-3-8-5/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFZBCSPDUSCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)S(=O)(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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